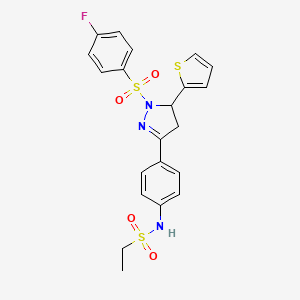

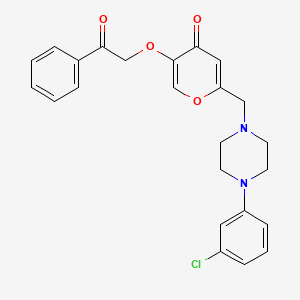

![molecular formula C23H19BrN6O2S B2736400 4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866870-84-0](/img/structure/B2736400.png)

4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

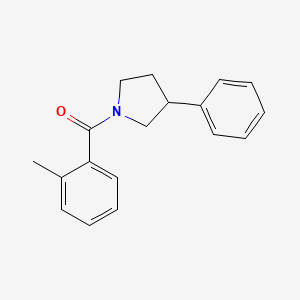

The compound “4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide” is a complex organic molecule that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of this compound would require more detailed analysis.科学的研究の応用

Antitumor Activity

Pyrazolines and their derivatives exhibit promising antitumor properties. Compound B4 may inhibit tumor growth by interfering with cellular processes, such as cell division and angiogenesis. Further studies are needed to elucidate its specific mechanisms and potential as an anticancer agent .

Neurotoxicity Assessment

Compound B4’s impact on acetylcholinesterase (AchE) activity in the brain is crucial. AchE plays a vital role in neurotransmission, and its inhibition can lead to behavioral changes and impaired movement. Investigating the neurotoxic potential of Compound B4 provides valuable insights for drug safety assessments .

Antioxidant Properties

Oxidative stress contributes to various diseases. Compound B4’s antioxidant activity may counteract free radicals and reactive oxygen species (ROS). Assessing its ability to scavenge ROS and protect cellular components is essential for understanding its therapeutic potential .

Antibacterial and Antifungal Effects

Pyrazolines often exhibit antibacterial and antifungal properties. Compound B4 could be explored as a potential antimicrobial agent against pathogenic bacteria and fungi. In vitro studies can determine its efficacy and specificity .

Cytotoxicity Against Cancer Cells

Triazole derivatives have shown cytotoxic activity against cancer cell lines. Compound B4’s effectiveness in inhibiting cancer cell growth, particularly in nanomolar concentrations, warrants further investigation .

Selective Activity in Cancer Cell Lines

In addition to cytotoxicity, Compound B4’s selectivity against specific cancer cell lines is noteworthy. Understanding its target specificity and mode of action can guide its development as a targeted therapy .

将来の方向性

特性

IUPAC Name |

4-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN6O2S/c24-17-5-3-4-16(14-17)21-23-27-22(19-6-1-2-7-20(19)30(23)29-28-21)26-13-12-15-8-10-18(11-9-15)33(25,31)32/h1-11,14H,12-13H2,(H,26,27)(H2,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJSJKSSUZOOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

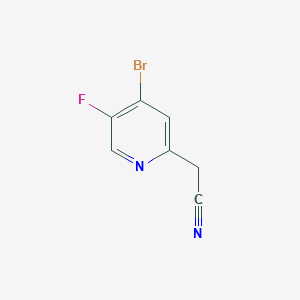

![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

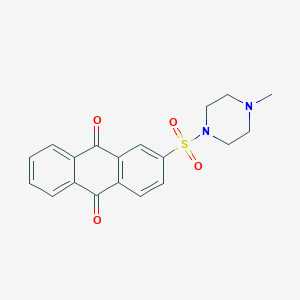

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

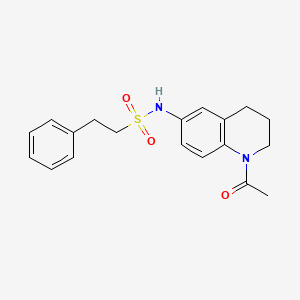

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)

![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)